![molecular formula C19H22BrNO6S B255880 Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)

Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

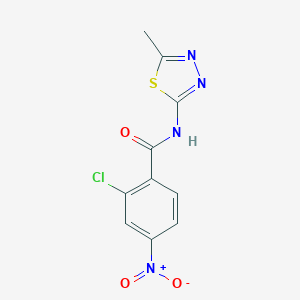

Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, also known as BTM-TTC, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate binds to amyloid fibrils through hydrogen bonding and hydrophobic interactions. Once bound, it undergoes a conformational change that results in a shift in its fluorescence emission. This change in fluorescence can be used to detect the presence of amyloid fibrils in biological samples.

Biochemical and Physiological Effects:

Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or cause any significant changes in cellular function. However, further studies are needed to fully understand its long-term effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate as a fluorescent probe is its selectivity for amyloid fibrils. This allows for more accurate detection and monitoring of neurodegenerative diseases. However, its use is limited by its relatively low fluorescence quantum yield, which can make it difficult to detect in certain biological samples.

Future Directions

Future research on Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate could focus on improving its fluorescence properties, such as increasing its quantum yield or developing derivatives with higher fluorescence intensity. Additionally, it could be studied for its potential in other applications, such as drug delivery or as a tool for studying protein aggregation.

Synthesis Methods

The synthesis of Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves a series of chemical reactions, starting with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5-dimethylthiophene to form the desired product.

Scientific Research Applications

Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been studied for its potential as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This selectivity makes it a promising tool for diagnosing and monitoring these diseases.

properties

Product Name |

Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate |

|---|---|

Molecular Formula |

C19H22BrNO6S |

Molecular Weight |

472.4 g/mol |

IUPAC Name |

ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

InChI |

InChI=1S/C19H22BrNO6S/c1-7-27-19(23)13-9(2)10(3)28-18(13)21-17(22)11-8-12(24-4)15(25-5)16(26-6)14(11)20/h8H,7H2,1-6H3,(H,21,22) |

InChI Key |

QYYLQMWPDIZSAI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6E)-4-nitro-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B255800.png)

![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B255802.png)

![N-[4-(dimethylamino)benzyl]-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255805.png)

![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255806.png)

![N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B255808.png)

![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)

![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)

![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B255816.png)

![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)

![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)